4-Methyl-2,5-diphenylpyridine

Overview

Description

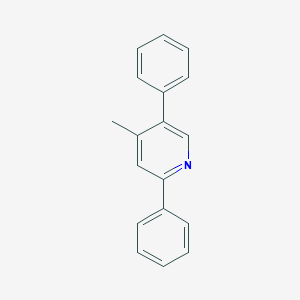

“4-Methyl-2,5-diphenylpyridine” is an organic compound with the molecular formula C18H15N . It is a solid substance that appears as a white to orange to green powder or crystal .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with two phenyl groups and one methyl group . The molecular weight of this compound is 245.32 g/mol .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point range of 127.0 to 131.0°C . The compound appears as a white to orange to green powder or crystal .

Scientific Research Applications

DNA Interaction and Cytotoxicity

4-Methyl-2,5-diphenylpyridine derivatives have been explored for their interactions with DNA and potential cytotoxic effects. Studies have synthesized a range of these derivatives, investigating their binding with DNA through biophysical and biochemical methods. Some derivatives displayed antiproliferative activity, suggesting potential use as anticancer agents. However, the antiproliferative effects did not always correlate with DNA binding, indicating complex interactions at play (Jacquemard et al., 2005).

Development of Chemosensors

Research in 2017 reported the development of a 2,6-diphenylpyridine-based fluorescent "turn-on" chemosensor, specifically for detecting Ag+ ions. This chemosensor exhibited high selectivity and sensitivity, demonstrating a notable fluorescent response in the presence of Ag+. The chemosensor's effectiveness in detecting Ag+ in mammalian cells was also confirmed, highlighting its potential for biological applications (Zhang et al., 2017).

Application in Photodynamic Therapy

Ruthenium(II) polypyridyl complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have been investigated for their role in photodynamic therapy (PDT). These complexes exhibit considerable phototoxicity and phototoxic index, making them promising candidates for treating diseases like cancer and for antimicrobial applications (Frei et al., 2014).

Impact on Angiogenesis and Antimetastatic Activity

Polypyridyl Ru complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have shown potential in inhibiting metastasis. Their ability to modulate cell adhesion properties and impact endothelial cell functionality suggests a role in inhibiting angiogenesis. These properties contribute to their antimetastatic activity, making them valuable in cancer research (Gurgul et al., 2022).

Photophysical Properties and Spectroelectrochemical Characterization

Studies have focused on synthesizing and characterizing compounds with 4-methylpyridine and diphenylpyridine derivatives, exploring their photophysical properties and electrochemical behaviors. These properties are crucial for applications in areas like sensor development and photodynamic therapy (Pivetta et al., 2017).

Fluorescent Sensors for Monitoring Photopolymerization

2,6-Diphenylpyridine derivatives have been synthesized and studied as fluorescent sensors for monitoring photopolymerization processes. Their sensitivity to environmental changes during polymerization makes them useful in material science and industrial applications (Topa et al., 2020).

Future Directions

While specific future directions for “4-Methyl-2,5-diphenylpyridine” are not mentioned in the available literature, pyridine derivatives are of interest in various fields, including materials science and medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules and have potential applications in the development of new drugs and materials.

Properties

IUPAC Name |

4-methyl-2,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQCNNMCDMYPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565515 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156021-08-8 | |

| Record name | 4-Methyl-2,5-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

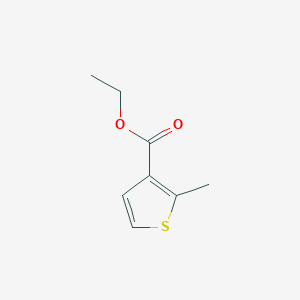

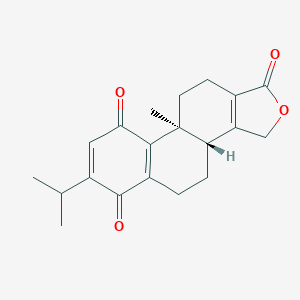

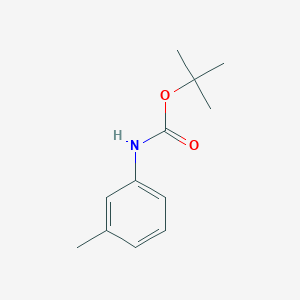

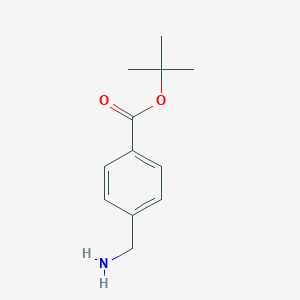

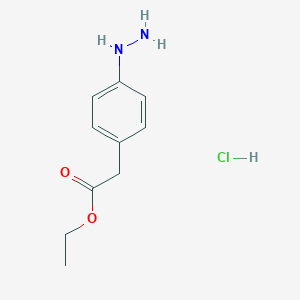

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

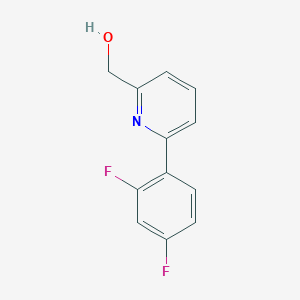

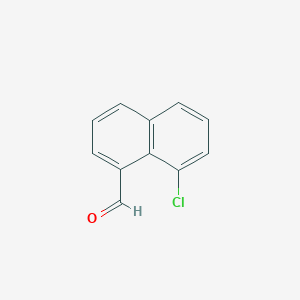

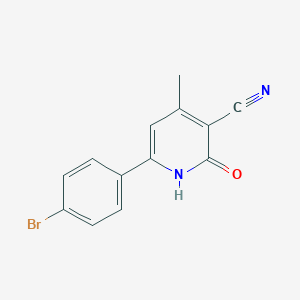

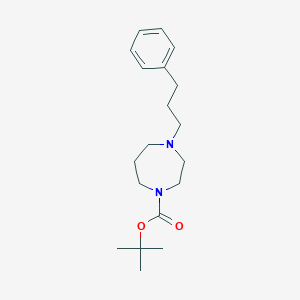

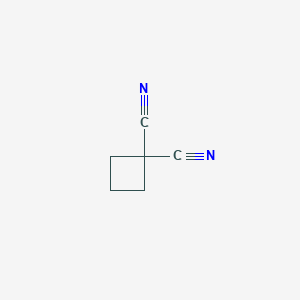

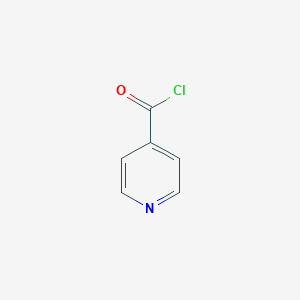

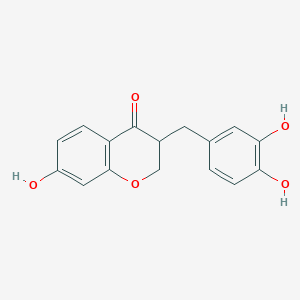

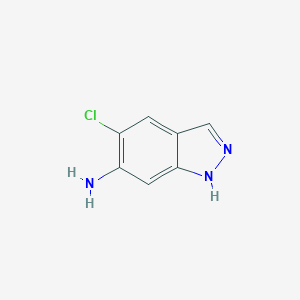

Feasible Synthetic Routes

Q1: What is the role of 4-Methyl-2,5-diphenylpyridine in the development of efficient OLEDs?

A1: this compound (mdp) acts as a cyclometalating ligand in novel tris-cyclometalated iridium(III) complexes. These complexes, (ppy)2Ir(mdp) and (ppy)Ir(mdp)2 (where ppy is 2-phenylpyridine), exhibit desirable photophysical properties for use as phosphorescent emitters in OLEDs []. Specifically, they demonstrate high photoluminescence quantum yields (0.76-0.85) and short excited state lifetimes (0.07-0.11 μs) []. These properties translate to highly efficient OLED devices with reduced efficiency roll-off at high luminance, making them suitable for practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)